1,3,5-Pentanetricarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60156. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

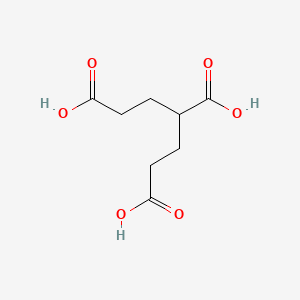

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentane-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTJZTYLACIJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219529 | |

| Record name | Pentane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-58-5 | |

| Record name | 1,3,5-Pentanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Pentanetricarboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Pentanetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 6940-58-5), a trifunctional organic acid. This document synthesizes available data on its chemical and physical properties, synthesis, spectroscopic characteristics, reactivity, and applications. As a molecule with three carboxylic acid moieties, it offers significant potential as a versatile building block, crosslinking agent, and chelator. Particular emphasis is placed on the mechanistic rationale behind its use as a non-formaldehyde crosslinking agent for polymers, a key application in materials science. While some experimental data such as a detailed synthesis protocol and specific spectral peak assignments are not widely published, this guide provides plausible methodologies and expected analytical results based on established chemical principles to empower researchers in their work with this compound.

Molecular Identity and Physicochemical Properties

Chemical Identifiers

This compound is a C8 organic compound characterized by a five-carbon backbone with carboxylic acid groups at the 1, 3, and 5 positions.[1]

| Identifier | Value | Source(s) |

| CAS Number | 6940-58-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₆ | [1][2] |

| IUPAC Name | pentane-1,3,5-tricarboxylic acid | [1] |

| Synonyms | 4-Carboxypimelic acid, Octric acid, 1,3,5-Tricarboxypentane | [1] |

Structural Information

The structure features a flexible aliphatic chain, with the central carboxyl group creating a chiral center, although the compound is typically supplied as a racemate. The presence of three acidic protons dictates its solubility, chelating ability, and reactivity.

Caption: Reported two-step synthesis workflow for this compound.

Plausible Experimental Protocol

-

Step 1: Initial Oxidation.

-

To a cooled (0-5 °C) and stirred solution of concentrated nitric acid (HNO₃), slowly add glutaraldehyde dropwise, maintaining the temperature below 10 °C. The molar ratio of HNO₃ to glutaraldehyde should be in significant excess.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Causality: Nitric acid is a strong oxidizing agent that will convert the terminal aldehyde groups to carboxylic acids. The excess acid ensures complete conversion and serves as the reaction medium.

-

-

Step 2: Secondary Oxidation & Work-up.

-

The reaction mixture from Step 1, containing the likely intermediate 1,5-pentanedioic acid (glutaric acid) and other oxidized species, is then subjected to a more vigorous oxidation, potentially by heating or the addition of a stronger oxidizing agent, to form the C3-carboxylic acid group.

-

Upon completion, the reaction is cooled and the product is precipitated by pouring the mixture into ice water.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.

-

-

Purification.

-

The crude solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) is performed to achieve high purity. Purity should be confirmed by melting point analysis and HPLC.

-

Analytical Characterization

A reverse-phase HPLC method is suitable for analyzing the purity of this compound. [4]* Column: C18 stationary phase (e.g., Newcrom R1). [4]* Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility). [4]* Detection: UV detection at ~210 nm or Mass Spectrometry (MS).

Spectroscopic Profile

Specific, assigned spectral data for this compound is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles for carboxylic acids. [5]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Carboxylic Acid (O-H) | 10 - 12 ppm (broad singlet) |

| Aliphatic (C-H) | 2 - 3 ppm (multiplets) | |

| ¹³C NMR | Carbonyl (C=O) | 170 - 185 ppm |

| Aliphatic (-CH₂-, -CH-) | 25 - 45 ppm | |

| FT-IR | O-H stretch (H-bonded) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O stretch | ~1710 cm⁻¹ (strong) |

| | C-O stretch | 1210 - 1320 cm⁻¹ |

-

¹H NMR Spectroscopy: The most characteristic signal is the highly deshielded proton of the carboxyl groups, appearing as a broad singlet between 10-12 ppm. [5]This signal will disappear upon the addition of D₂O due to proton-deuterium exchange. The aliphatic protons on the pentane backbone would appear as complex multiplets in the 2-3 ppm region. [5]* Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxyl group. A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer. [5]A sharp, intense peak around 1710 cm⁻¹ corresponds to the C=O carbonyl stretch. [5]

Chemical Reactivity and Applications

The reactivity is dominated by its three carboxyl groups, making it an excellent candidate for polymerization, crosslinking, and chelation.

Reactivity Profile

-

Esterification: The carboxyl groups can be readily esterified with alcohols under acidic catalysis to form mono-, di-, or tri-esters, which can be used as plasticizers or specialty solvents.

-

Amide Formation: Reaction with amines, typically via an activated intermediate (e.g., acyl chloride), yields amides, providing a route to polyamides or functionalized small molecules.

-

Reaction with Bases: As a tri-acid, it will react with bases to form carboxylate salts. Its sodium or potassium salts would exhibit high water solubility.

-

Chelation: The spatial arrangement of the carboxyl groups makes it a potential chelating agent for various metal ions.

Application as a Crosslinking Agent

A primary application for polycarboxylic acids is as a formaldehyde-free crosslinking agent for polymers rich in hydroxyl groups, such as cellulose (cotton) or polyvinyl alcohol (PVA). [6][7] Mechanism of Action: The crosslinking process is a thermally driven double esterification reaction that proceeds through a cyclic anhydride intermediate. [6]

-

Anhydride Formation: Upon heating (curing), two adjacent carboxyl groups on the same molecule undergo dehydration to form a five- or six-membered cyclic anhydride intermediate.

-

Esterification: This reactive anhydride then reacts with a hydroxyl group from a polymer chain, opening the ring and forming an ester bond. This covalently links the crosslinking agent to one polymer backbone.

-

Crosslinking: The remaining free carboxyl group(s) on the crosslinking agent can then form a second ester bond with a hydroxyl group on an adjacent polymer chain, creating a durable crosslink.

Caption: Mechanism of polymer crosslinking using a polycarboxylic acid.

This chemistry is central to its use in creating durable press finishes for textiles and modifying the properties of hydrogels. [6][8]

Biological Context and Safety

Metabolic Considerations

While not a direct intermediate in the central tricarboxylic acid (TCA) cycle, its structure is analogous to metabolic acids. [9][10]Studies on microbial degradation suggest a metabolic pathway involving dehydrogenation to form pentene-tricarboxylic acid intermediates, followed by further oxidation. [11]This provides insight into its potential biodegradability and interaction with biological systems.

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard: H319 - Causes serious eye irritation. [1]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water.

References

- PubChem. Pentane-1,3,5-tricarboxylic acid.

- ResearchGate. Different reactions studied in tricarboxylic acid cycle (TCA)... [Link]

- PubChemLite. This compound (C8H12O6). [Link]

- NIST. This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST Chemistry WebBook. [Link]

- SIELC Technologies. (2018). Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. [Link]

- ResearchGate. Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... [Link]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002085). [Link]

- Journal of the American Chemical Society. (2014).

- Yang, C. Q. (1997). Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid. Textile Research Journal.

- Semba, H., et al. (2021). Tricarboxylic Acid (TCA)

- ResearchGate. The chemical structure of different crosslinking reagents. [Link]

- MDPI. (2022).

- Wikipedia. Citric acid cycle. [Link]

- PubMed Central.

- ResearchGate. The mechanism of the crosslink reaction of the CMC-PVA hydrogel with citric acid. [Link]

- MDPI. (2022). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. [Link]

Sources

- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3,5-Pentanetricarboxylic Acid for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Trifunctional Scaffold

In the landscape of chemical entities holding promise for scientific innovation, 1,3,5-Pentanetricarboxylic acid (PTCA) emerges as a molecule of significant interest. Its unique trifunctional nature, stemming from three carboxylic acid groups positioned along a flexible five-carbon backbone, presents a versatile scaffold for a multitude of applications, particularly within the realms of materials science and pharmaceutical development. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental data associated with PTCA but also the practical, field-proven insights necessary to harness its full potential. As you delve into this document, you will find a departure from rigid templates, replaced by a narrative designed to foster a deep and intuitive understanding of this compelling molecule.

Section 1: Core Molecular Identity and Physicochemical Landscape

Chemical Abstract Service (CAS) Number

The definitive identifier for this compound is CAS Number: 6940-58-5 .[1] This number is the universally recognized standard for substance identification in chemical literature and databases.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a molecule are the bedrock upon which its applications are built. For this compound, these properties suggest a compound that is amenable to aqueous-phase reactions and offers multiple reactive sites for chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₆ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | Approximately 113-180 °C (Varies with purity) | |

| Solubility | Good solubility in water and organic solvents | |

| pKa Values | Not explicitly found for this compound, but for citric acid, a comparable tricarboxylic acid, the pKa values are approximately 3.13, 4.76, and 6.40 for its three dissociation steps. | [2] |

Note: The variability in the reported melting point may be attributed to different isomeric forms or the presence of impurities. It is crucial for researchers to characterize the specific batch of material being used.

Section 2: Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through various routes. A commonly cited method involves the oxidation of an intermediate derived from glutaraldehyde.[3] Understanding the causality behind the chosen synthetic pathway is paramount for successful and reproducible outcomes.

Conceptual Synthetic Workflow

The transformation from a simple dialdehyde to a tricarboxylic acid is a multi-step process that leverages fundamental organic reactions. The logic behind this approach is to first build a carbon skeleton that can be selectively oxidized to introduce the desired carboxylic acid functionalities.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Synthesis Protocol

Step 1: Formation of the Pentanedioic Acid Intermediate from Glutaraldehyde

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: Charge the flask with a 20% aqueous solution of glutaraldehyde.[6]

-

Catalyst Introduction: Introduce a suitable oxidation catalyst. For a gas-liquid-solid three-phase reaction, a supported palladium catalyst (e.g., Pd on activated carbon) can be employed.[4]

-

Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 40-110 °C) and begin bubbling air or oxygen through the solution with vigorous stirring.[4] The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is filtered off, and the aqueous solution containing the intermediate dicarboxylic acid is concentrated under reduced pressure.

Step 2: Introduction of the Third Carboxylic Acid Group and Final Oxidation

This step would require a C-C bond formation to introduce the third carboxyl group precursor, followed by oxidation. A potential, though unverified, route could involve a Michael addition of a malonic ester to an unsaturated intermediate derived from the initial product, followed by hydrolysis and decarboxylation, and a final oxidation step. The development of a robust protocol for this step would be a valuable area of research.

Section 3: Applications in Drug Development: A Forward Look

The trifunctional nature of this compound makes it a prime candidate for several applications in drug development, drawing parallels from the established uses of other polycarboxylic acids like citric acid.

Crosslinking Agent for Hydrogels in Controlled Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent matrices for the controlled release of therapeutic agents. The three carboxylic acid groups of PTCA can form ester linkages with hydroxyl-containing polymers (e.g., polyvinyl alcohol, polysaccharides), creating a crosslinked network.[7][8][9]

Causality of Crosslinking: The formation of ester bonds between PTCA and a polymer backbone reduces the overall mobility of the polymer chains and creates a more robust hydrogel structure. The density of these crosslinks, which can be controlled by the concentration of PTCA, directly influences the swelling behavior and, consequently, the drug release kinetics of the hydrogel. A higher crosslinking density generally leads to a slower, more sustained release profile.

Sources

- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. CN101570479A - Method for preparing glutaric acid through oxidation of glutaral pentanedial - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Pentanetricarboxylic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3,5-Pentanetricarboxylic acid, a seemingly simple acyclic tricarboxylic acid, presents a fascinating case study in molecular complexity and functional versatility. Its structure, possessing a chiral center and multiple reactive functional groups, offers a rich landscape for chemical modification and application. This guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a detailed exploration of its molecular architecture, physicochemical properties, synthesis, and burgeoning potential in advanced applications, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by available experimental and theoretical data, aiming to equip researchers with the foundational knowledge required to harness the unique attributes of this molecule.

Molecular Structure and Stereochemistry

This compound (CAS: 6940-58-5), with the chemical formula C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , possesses a unique structural arrangement that dictates its chemical behavior and potential applications.[1] The molecule features a five-carbon backbone with carboxylic acid groups at the 1, 3, and 5 positions.[1][2]

Connectivity and Conformation

The IUPAC name, pentane-1,3,5-tricarboxylic acid, precisely defines the connectivity of the atoms. The central carbon atom (C3) is a focal point of interest as it is bonded to a hydrogen atom, a carboxylic acid group, and two ethyl-carboxylic acid arms.

Caption: 2D representation of this compound.

The acyclic nature of the molecule allows for considerable conformational flexibility due to rotation around the C-C single bonds. The spatial arrangement of the three carboxylic acid groups is not fixed and will be influenced by factors such as solvent, pH, and temperature. Computational studies on similar acyclic polycarboxylic acids suggest a complex potential energy surface with multiple low-energy conformers. These conformations will be governed by a delicate balance of steric hindrance between the bulky carboxylic acid groups and the potential for intramolecular hydrogen bonding. Understanding the predominant conformations is critical for predicting its interaction with biological targets or its packing in a crystal lattice.

Chirality and Stereoisomers

A crucial aspect of the molecular structure of this compound is the presence of a stereocenter at the C3 position. This means the molecule is chiral and exists as a pair of enantiomers, (R)-1,3,5-pentanetricarboxylic acid and (S)-1,3,5-pentanetricarboxylic acid.

Caption: Stereochemistry of this compound.

For applications in drug development, the stereochemistry is of paramount importance, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The synthesis of this compound typically results in a racemic mixture, and the separation of these enantiomers, a process known as chiral resolution, is a critical step for any stereospecific application.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application and handling.

| Property | Value/Description | Source |

| Appearance | White to off-white crystalline solid. | [2] |

| Molecular Formula | C₈H₁₂O₆ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Melting Point | Approximately 113-180 °C (range indicates potential for polymorphism or impurities). | [2][3] |

| Solubility | Soluble in water and organic solvents. | [2] |

| Acidity (pKa) | As a tricarboxylic acid, it will have three pKa values. While specific experimental values are not readily available in the literature, they can be estimated based on analogous polycarboxylic acids. The pKa values are expected to be in the range of other aliphatic carboxylic acids, with the first pKa being the lowest (most acidic). Theoretical studies on similar oligomers of acrylic acid show that the pKa of a carboxylic acid group is influenced by its position within the molecule. | [4] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the methylene groups adjacent to the chiral center. The acidic protons of the carboxylic acids will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm), though this is dependent on solvent and concentration.[5] The methine proton at C3 and the methylene protons at C2 and C4 would give rise to complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pentane backbone and the three carboxyl carbons. The carboxyl carbons are expected to resonate in the downfield region (165-185 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present between 1710 and 1760 cm⁻¹.[5]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of aliphatic carboxylic acids often results in a weak or absent molecular ion peak.[6] Characteristic fragmentation patterns include the loss of water, the carboxyl group, and cleavage of the carbon chain.[6][7] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids with a γ-hydrogen.[8]

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of this compound. TGA would reveal the decomposition temperature and any mass loss associated with dehydration, while DSC would indicate the melting point and any other phase transitions. For polycarboxylic acids, thermal decomposition can be a complex process involving dehydration to form anhydrides followed by decarboxylation at higher temperatures.

Synthesis and Purification

Synthetic Pathway

A commonly cited method for the synthesis of this compound is a two-step process starting from glutaraldehyde.[2]

Caption: General synthetic route to this compound.

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the purification and analysis of this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been described for its analysis.[9] This method is scalable for preparative separation to obtain high-purity material.[9]

Chiral Resolution

Given the chiral nature of the molecule, the separation of the racemic mixture into its constituent enantiomers is a critical consideration for pharmaceutical applications. Standard methods for chiral resolution of carboxylic acids could be employed, such as:

-

Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[10]

-

Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase (CSP) in HPLC.[11]

Applications in Drug Development and Materials Science

The trifunctional nature of this compound makes it an attractive building block in several fields.

Linker Technology for Drug Conjugates

Polycarboxylic acids are versatile linkers in the design of drug conjugates, including antibody-drug conjugates (ADCs). The carboxylic acid groups can be used to attach to the drug and the targeting moiety (e.g., an antibody). The length and flexibility of the pentane backbone can influence the stability and release characteristics of the conjugate. Dicarboxylic acids have been extensively studied as linkers, and the principles can be extended to this tricarboxylic acid, which offers an additional point for modification or to modulate solubility.

Polymer Synthesis

This compound can act as a cross-linking agent in the synthesis of polymers. The three carboxylic acid groups can react with polyols or polyamines to form three-dimensional polymer networks. These polymers can be designed to be biodegradable and biocompatible, making them suitable for applications in drug delivery and tissue engineering.

Building Block in Organic Synthesis

As a multifunctional molecule, this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The carboxylic acid groups can be selectively modified to introduce other functionalities.

Future Perspectives

This compound is a molecule with significant untapped potential. Key areas for future research that would enable its broader application include:

-

Development of a detailed and optimized synthetic protocol.

-

Establishment of robust methods for the chiral resolution of its enantiomers.

-

Comprehensive characterization of the pure enantiomers, including their specific rotation and biological activity.

-

In-depth computational and experimental studies of its conformational preferences.

-

Exploration of its use as a linker in specific drug delivery systems and as a monomer in the synthesis of novel functional polymers.

-

Investigation of its crystal structure to understand its solid-state packing and intermolecular interactions.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. Its unique combination of a chiral center and three carboxylic acid groups makes it a molecule of considerable interest for researchers in drug development and materials science. While there are still gaps in the publicly available data for this compound, the foundational principles and analogous studies presented here offer a solid framework for future research and development. The insights provided are intended to stimulate further investigation into this versatile chemical entity, unlocking its full potential for scientific and technological advancement.

References

- pentane-1,3,5-tricarboxylic acid - ChemBK. (2024, April 10).

- A versatile acid-labile linker for antibody–drug conjugates - RSC Publishing.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020, March 6).

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.

- Trends in pKa Values for polyprotic carboxylic acids - ResearchGate. (2020, July 26).

- Combined TGA-DSK curves of thermal decomposition of sample 1 - ResearchGate.

- TGA (gray) and DSC (blue) curves for the thermal decomposition of 1 at 5 K min⁻¹ heating ratio. Insert - ResearchGate.

- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed.

- 1 - researchgate.net.

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015, February 25).

- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).

- Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column - SIELC Technologies.

- Analysis of tricarboxylic acid cycle of the heart using 13C isotope isomers - PubMed - NIH.

- Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed. (2025, July 2).

- United States Patent Office - - Googleapis.com.

- This compound - jknbiochem.com.

- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).

- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem.

- Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Molecular structures of 1–3, 5 and 6 from single‐crystal X‐ray... - ResearchGate.

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024, December 5).

- US4060547A - Production of dicarboxylic acids - Google Patents.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH.

- Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC - NIH. (2018, April 13).

- Enantiomer separation of acidic compounds - Daicel Chiral Technologies.

- Chiral HPLC Separations - Phenomenex.

- Pentane-1,3,5-tricarboxylic acid - SIELC Technologies. (2018, May 16).

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur.

- Estimation of pKa values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy | Scilit.

- US3155717A - Process for the preparation of trimesic acid - Google Patents.

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.

- Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide - PubMed.

- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI.

- Amino Acids in the Development of Prodrugs - MDPI.

- Structure-Based Computational Scanning of Chemical Modification Sites in Biologics - PMC.

- The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data | Request PDF - ResearchGate. (2025, August 6).

- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... - ResearchGate.

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (2023, June 27).

Sources

- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentane-1,3,5-tricarboxylic acid [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. bayes.wustl.edu [bayes.wustl.edu]

- 11. phx.phenomenex.com [phx.phenomenex.com]

The Synthesis of 1,3,5-Pentanetricarboxylic Acid: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-pentanetricarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document delves into the strategic design of a robust synthetic route, focusing on the underlying chemical principles and providing detailed, field-tested protocols. The primary synthetic strategy discussed is a classical approach involving a Michael addition reaction to construct the carbon skeleton, followed by hydrolysis to yield the final tricarboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 6940-58-5) is a unique aliphatic tricarboxylic acid with a flexible carbon backbone.[1][2][3][4] Its three carboxylic acid moieties, positioned at the 1, 3, and 5 positions, provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules. In the pharmaceutical industry, such polycarboxylic acids can act as building blocks for novel drug candidates, influencing properties like solubility, bioavailability, and target binding. In materials science, they can be utilized as cross-linking agents or monomers in the production of specialized polymers.

This guide will focus on a logical and efficient synthetic pathway to access this important molecule, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound suggests a key disconnection at the C2-C3 and C4-C5 bonds, pointing towards a Michael addition as a powerful C-C bond-forming strategy. This approach is particularly advantageous as it allows for the convergent assembly of the carbon skeleton from readily available starting materials.

The proposed forward synthesis, therefore, involves two main stages:

-

Michael Addition: The conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated dicarbonyl compound, like diethyl glutaconate. This reaction forms the triester intermediate, triethyl 1,3,5-pentanetricarboxylate.

-

Hydrolysis: The saponification of the triethyl ester to the corresponding tricarboxylic acid.

Caption: Retrosynthetic analysis of this compound.

In-Depth Mechanistic Discussion

The Michael Addition: Assembling the Carbon Framework

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In our proposed synthesis, the nucleophile is the enolate of diethyl malonate, a "soft" nucleophile that preferentially undergoes 1,4-addition.

Step 1: Enolate Formation. Diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. The acidity of the α-protons of diethyl malonate (pKa ≈ 13) makes this deprotonation efficient with an alkoxide base.

Step 2: Conjugate Addition. The enolate attacks the electrophilic β-carbon of diethyl glutaconate. This concerted process involves the breaking of the C=C double bond and the formation of a new C-C single bond. The resulting intermediate is an enolate, which is subsequently protonated by the solvent (ethanol) to yield the neutral triethyl 1,3,5-pentanetricarboxylate.

Caption: Mechanistic workflow of the Michael addition step.

Hydrolysis: Unveiling the Carboxylic Acids

The final step is the hydrolysis of the three ester groups to carboxylic acids. This is typically achieved by saponification, which involves treating the triester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of each ester group, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate salts and yield the final this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and analogous transformations. Researchers should conduct their own risk assessments and optimization studies.

Synthesis of Triethyl 1,3,5-Pentanetricarboxylate (Michael Addition)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl Glutaconate | 186.21 | 18.6 g | 0.1 |

| Diethyl Malonate | 160.17 | 17.6 g | 0.11 |

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add 17.6 g of diethyl malonate dropwise at room temperature with stirring.

-

Michael Addition: To the resulting solution, add 18.6 g of diethyl glutaconate dropwise over 30 minutes. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude triethyl 1,3,5-pentanetricarboxylate can be purified by vacuum distillation.

Synthesis of this compound (Hydrolysis)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Triethyl 1,3,5-Pentanetricarboxylate | 288.33 | 28.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | q.s. | - |

Procedure:

-

Saponification: In a 250 mL round-bottom flask, dissolve 28.8 g of triethyl 1,3,5-pentanetricarboxylate in 100 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 6 hours.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be recrystallized from hot water or a suitable organic solvent system to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | Literature values are around 113 °C.[1] |

| ¹H NMR | The spectrum is expected to show complex multiplets for the methylene and methine protons of the pentane backbone, and a broad singlet for the carboxylic acid protons. |

| ¹³C NMR | The spectrum should show signals for the carboxylic acid carbons (typically in the range of 170-180 ppm) and the aliphatic carbons of the pentane chain. |

| FT-IR | A broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (204.18 g/mol ) should be observed.[2][6] |

Safety Considerations

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Sodium ethoxide is a strong base and is corrosive.

-

Diethyl glutaconate and diethyl malonate can be irritating to the skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound via a Michael addition followed by hydrolysis is a robust and reliable method that utilizes fundamental organic reactions. This technical guide provides a detailed framework for its preparation, from the strategic planning and mechanistic understanding to practical, step-by-step protocols. The versatility of this molecule as a synthetic building block underscores the importance of a well-understood and reproducible synthetic route for its accessibility to the broader scientific community.

References

- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]

- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]

- NIST. This compound, 3-hydroxy-2-methyl, trimethyl ester. [Link]

- SIELC Technologies. Pentane-1,3,5-tricarboxylic acid. [Link]

- Filo.

Sources

- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [jknbiochem.net]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

solubility of 1,3,5-Pentanetricarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3,5-Pentanetricarboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 6940-58-5), a trifunctional organic acid with significant potential in polymer chemistry, drug delivery, and materials science.[1][2] While specific quantitative solubility data for this compound is sparse in published literature, this document consolidates fundamental chemical principles to predict its solubility behavior across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible data generation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for formulation, synthesis, and application development.

Introduction: Understanding this compound

This compound is an organic compound featuring a five-carbon pentane backbone substituted with three carboxylic acid (-COOH) functional groups at positions 1, 3, and 5.[3] Its chemical structure dictates its physicochemical properties and, consequently, its applications.

Key Molecular Characteristics:

-

Molecular Formula: C₈H₁₂O₆[4]

-

Molecular Weight: 204.18 g/mol [5]

-

Appearance: White to off-white crystalline solid[4]

-

Structure:

The presence of three highly polar carboxylic acid groups makes this compound a molecule of significant interest. These groups can act as hydrogen bond donors and acceptors, a property that is the primary determinant of the molecule's solubility.[6] Its trifunctionality allows it to act as a cross-linking agent in the synthesis of novel polymers, such as biodegradable polyesters for biomedical applications like controlled drug delivery and tissue engineering scaffolds.[2] Understanding its solubility is the first critical step in designing reaction conditions, purification processes, and formulation strategies.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For this compound, the interplay between its polar functional groups and its nonpolar hydrocarbon backbone defines its solubility profile.

-

Polarity and Hydrogen Bonding: The three carboxylic acid groups are highly polar and capable of forming strong hydrogen bonds.[8] This suggests a high affinity for polar solvents, particularly those that can also participate in hydrogen bonding (polar protic solvents).

-

Hydrophobic Character: The five-carbon aliphatic chain (the pentane backbone) is nonpolar and hydrophobic.[9] This part of the molecule interacts favorably with nonpolar solvents through weaker London dispersion forces.

The overall solubility in a given solvent depends on the balance between the hydrophilic (-COOH groups) and hydrophobic (-CH₂- chains) contributions. Due to the presence of three carboxyl groups, the hydrophilic character is expected to dominate, making the compound generally soluble in polar solvents and poorly soluble in nonpolar solvents.[10]

The diagram below illustrates the key intermolecular interactions that govern solubility.

Caption: Fig. 1: Dominant intermolecular forces influencing solubility.

Predicted Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the principles outlined above and by drawing parallels with structurally similar polycarboxylic acids like 1,3,5-benzenetricarboxylic acid.[11]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The solvent's -OH groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with the three -COOH groups of the acid.[10] this compound is known to be soluble in water.[12][13] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors (via oxygen or sulfur atoms), interacting favorably with the acidic protons of the -COOH groups. They cannot, however, donate hydrogen bonds. |

| Ethers | Diethyl Ether | Low to Moderate | Ethers are less polar than ketones and can only act as weak hydrogen bond acceptors. The nonpolar alkyl chains on the ether reduce its solvating power for the polar acid.[7] |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, esters have limited polarity and hydrogen bonding capability. The carbonyl group offers a site for interaction, but overall solubility is expected to be modest.[14][15] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are incapable of hydrogen bonding. The energy required to break the strong hydrogen bonds between the acid molecules is not compensated by solute-solvent interactions.[7] |

| Nonpolar | Hexane, Toluene | Insoluble | The large mismatch in polarity results in very weak solute-solvent interactions (dispersion forces only), which are insufficient to overcome the strong solute-solute hydrogen bonding.[9] |

Factors Influencing Solubility

Several environmental and chemical factors can significantly alter the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[16] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the solute-solute intermolecular forces and favors the dissolution process, as described by Le Châtelier's Principle. Experimental data for the similar 1,3,5-benzenetricarboxylic acid shows a clear trend of increasing solubility with rising temperature across various solvents.[11]

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically enhanced by the presence of small amounts of water.[17][18] Water molecules can bridge the carboxylic acid and the organic solvent, improving the solvation of the acid. This phenomenon is particularly pronounced in Lewis-base solvents and those with a carbonyl group.[18]

-

pH (in aqueous or mixed systems): As an acid, the carboxylic acid groups will deprotonate in the presence of a base to form carboxylate salts. These ionic salts are significantly more polar than the neutral acid and are thus much more soluble in water and other highly polar solvents.[19] This principle is fundamental to extraction and purification processes.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental method must be employed. The isothermal shake-flask method is a reliable and widely accepted technique.[20][21] This protocol provides a self-validating system for determining the equilibrium solubility.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, specified temperature.

Materials & Equipment

-

This compound (>98% purity)[4]

-

High-purity organic solvent (e.g., HPLC grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram

Caption: Fig. 2: Step-by-step workflow for the shake-flask method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Causality: Using an excess of solid is critical to reaching thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the entire system reaches a uniform temperature and concentration. A preliminary time-to-equilibrium study should be performed to validate the chosen duration.

-

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the same constant-temperature environment for at least 2-4 hours. This allows the excess, undissolved solid to settle at the bottom.

-

Causality: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

-

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

-

Causality: Immediate filtration removes any remaining microscopic particles, ensuring that only the dissolved solid is analyzed. The filter material must be chemically inert to the solvent.

-

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Causality: Accurate dilution is essential for accurate quantification. The concentration of a saturated solution is often too high for direct injection into an HPLC.

-

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. A reverse-phase column (e.g., C18) with an acidic mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically suitable for carboxylic acids.[22] Create a calibration curve using standards of known concentration to quantify the amount of acid in the sample.

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated solution. The solubility is typically expressed in units of mg/mL or mol/L.

Conclusion

This compound is a polar, trifunctional molecule whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents like alcohols and water, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar organic solvents. Factors such as temperature and the presence of water can be leveraged to significantly modify its solubility. For researchers and developers, obtaining precise, quantitative data is paramount. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable framework for generating the critical solubility data needed to advance the use of this versatile compound in scientific and industrial applications.

References

- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96220, Pentane-1,3,5-tricarboxylic acid.

- NIST. (n.d.). This compound, 3-hydroxy-2-methyl, trimethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- SIELC Technologies. (2018). Pentane-1,3,5-tricarboxylic acid.

- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Pace University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- Filo. (2025). Draw the structure of pentane-1,3,5-tricarboxylic acid.

- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids.

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters.

- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- Chad's Prep. (2022). 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters.

- The Student Room. (2008). Solubility of Functional Groups.

- JKN Biochem. (n.d.). This compound.

- ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.

- UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

Sources

- 1. This compound [jknbiochem.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Draw the structure of pentane-1,3,5-tricarboxylic acid | Filo [askfilo.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. sdzhuoxingpce.com [sdzhuoxingpce.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. This compound CAS#: 6940-58-5 [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. thestudentroom.co.uk [thestudentroom.co.uk]

- 16. byjus.com [byjus.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]

A Comprehensive Spectroscopic Analysis of 1,3,5-Pentanetricarboxylic Acid

An In-depth Technical Guide

Abstract

1,3,5-Pentanetricarboxylic acid (CAS: 6940-58-5), a tricarboxylic acid with the molecular formula C₈H₁₂O₆, serves as a potentially valuable building block in the synthesis of polymers, dyes, and other specialty chemicals.[1] Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, interpret the spectral features with field-proven insights, and provide robust experimental protocols for data acquisition, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique structure of this compound, featuring three carboxyl groups on a pentane backbone, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data. The molecular weight is 204.18 g/mol .[2]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

The choice of solvent is critical for analyzing carboxylic acids.

-

Deuterium Oxide (D₂O): This solvent is useful for confirming the presence of acidic protons. The carboxyl (-COOH) and hydroxyl (-OH) protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This provides unequivocal evidence for these functional groups.[3]

-

DMSO-d₆: A key advantage of Dimethyl Sulfoxide-d₆ is its ability to slow down the exchange rate of acidic protons, allowing the -COOH protons to be observed, typically as a broad singlet at a very high chemical shift (>10 ppm).[4] It also solubilizes a wide range of polar compounds.

For referencing, Tetramethylsilane (TMS) is the standard for most organic solvents. In D₂O, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) is used and set to 0 ppm.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. Due to the molecule's symmetry, we expect a complex pattern that simplifies upon analysis.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Integration | Rationale |

| -COOH | > 10 (typically ~12) | Broad Singlet (br s) | 3H | Highly deshielded acidic protons; broadening due to hydrogen bonding and chemical exchange.[6] |

| H3 | ~2.5 - 2.8 | Multiplet (m) | 1H | Methine proton alpha to a carboxyl group and adjacent to two methylene groups. |

| H2, H4 | ~2.2 - 2.5 | Multiplet (m) | 4H | Methylene protons alpha to a carboxyl group (at C1/C5) and adjacent to the C3 methine. |

Note: The exact chemical shifts and multiplicities of the aliphatic protons (H2, H3, H4) will be complex due to second-order coupling effects. The values presented are estimates based on typical ranges for similar structures.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |

| -C OOH (C1, C5, C3-carboxyl) | 165 - 185 | Carbonyl carbons are strongly deshielded by the electronegative oxygen atoms.[3][6] |

| C3 | ~40 - 50 | Methine carbon attached to a carboxyl group. |

| C2, C4 | ~30 - 40 | Methylene carbons adjacent to the C3 methine. |

Note: The carbonyl carbon signals in a proton-decoupled spectrum can sometimes be weak due to long relaxation times and the absence of a Nuclear Overhauser Effect (nOe).[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of an appropriate internal standard (e.g., TMS).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a self-validating step; poor shimming results in broad, distorted peaks, indicating a flawed acquisition.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the reference signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both carbonyl (C=O) and hydroxyl (O-H) groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Rationale |

| O-H Stretch | 2500 - 3300 | Strong, Very Broad | This extremely broad absorption is the hallmark of a carboxylic acid and is caused by strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths.[6][8][9] |

| C-H Stretch | 2850 - 3000 | Medium, Sharp | Aliphatic C-H stretches. These sharp peaks are often superimposed on the broad O-H band.[9] |

| C=O Stretch | 1690 - 1760 | Strong, Sharp | The carbonyl stretch. For saturated, dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][8] |

| C-O Stretch | 1210 - 1320 | Medium | Corresponds to the stretching of the carbon-oxygen single bond.[8] |

| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bend for the O-H group of the hydrogen-bonded dimer.[8] |

Experimental Protocol: IR Data Acquisition (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum must be flat, confirming the absence of contaminants.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Mass Spectrum Analysis

For aliphatic carboxylic acids, the molecular ion peak (M⁺) can be weak or absent in electron ionization (EI) mass spectra.[3][10] The fragmentation is often dominated by characteristic pathways.

| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale |

| 204 | [C₈H₁₂O₆]⁺ | Molecular Ion (M⁺) | The intact molecule minus one electron. May be of low intensity. |

| 187 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation for carboxylic acids.[7] |

| 159 | [M - COOH]⁺ | Loss of a carboxyl radical | Alpha-cleavage next to one of the carboxyl groups. |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement | A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This results in an even-numbered fragment ion.[11][12] |

Experimental Protocol: MS Data Acquisition (GC-MS)

While direct infusion is possible, analyzing a derivatized (e.g., methylated) form of the acid via Gas Chromatography-Mass Spectrometry (GC-MS) is often more robust as it increases volatility.

-

Derivatization (Optional but Recommended): Esterify the carboxylic acid groups (e.g., using diazomethane or BF₃/methanol) to form the more volatile trimethyl ester.

-

Sample Preparation: Dissolve a small amount of the analyte (or its derivatized form) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature and ramp up to a high temperature to ensure separation from any impurities or solvent.

-

-

MS Method Development:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-300).

-

-

Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The system's integrity is validated by observing sharp, symmetrical chromatographic peaks.

-

Data Analysis: Analyze the mass spectrum corresponding to the chromatographic peak of the analyte.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build a self-consistent and definitive structural assignment.

Caption: Integrated workflow for the structural elucidation of the target molecule.

This integrated approach provides a multi-faceted confirmation of the molecule's identity. IR confirms the presence of the correct functional groups. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the atomic connectivity, confirming the carbon-hydrogen backbone and the placement of the functional groups.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key identifying features are the exceptionally broad O-H stretch in the IR spectrum, the highly deshielded carboxyl proton and carbon signals in the NMR spectra, and characteristic fragmentation patterns in the mass spectrum. The data and protocols presented in this guide provide a comprehensive and reliable framework for researchers to confirm the identity, purity, and structure of this compound, ensuring data integrity for downstream applications.

References

- JoVE. (2024).

- Chemistry LibreTexts. (2021).

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Chemguide. Interpreting Infra-red Spectra. [Link]

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

- Wikipedia.

- YouTube. (2023).

- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]

- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]

- Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- G. E. Martin, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 645-655. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Researcher's Guide to the Commercial Procurement of 1,3,5-Pentanetricarboxylic Acid

For researchers, scientists, and drug development professionals, the procurement of specialty chemicals is a critical, yet often complex, first step in the experimental workflow. The integrity of a study is contingent not only on the experimental design but also on the quality and purity of its starting materials. This guide provides an in-depth technical overview of sourcing 1,3,5-Pentanetricarboxylic acid (CAS No. 6940-58-5), a tricarboxylic acid used as a building block in various chemical syntheses.

This document moves beyond a simple list of vendors, offering a framework for supplier evaluation, quality assurance, and incoming material verification, ensuring that the material you procure meets the stringent requirements of your research.

Understanding this compound: Core Properties

Before initiating procurement, it is essential to understand the key identifiers and properties of the target molecule. This ensures that you are sourcing the correct material and are aware of its handling requirements.

-

IUPAC Name: pentane-1,3,5-tricarboxylic acid[1]

-

Synonyms: 4-Carboxypimelic acid, Octric acid[1]

-

Typical Appearance: White to off-white powder or crystals[5]

Chemical Structure: